![molecular formula C10H19NO3 B1476806 2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid CAS No. 1859583-46-2](/img/structure/B1476806.png)
2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid
Overview
Description
“2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” is not specified in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Specific chemical reactions for “2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” are not mentioned in the available resources.Scientific Research Applications
Role in Drug Design
Piperidines, including “2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Piperidine Derivatives
This compound can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, “2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” could potentially exhibit biological and pharmacological activity.
Inhibition of Soluble Epoxide Hydrolase (sEH)
The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases . “2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” could potentially be used in this context.
Use in PROTAC Development
“2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” could be useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation as well as chemical conjugates .
Anti-Cancer Activity
Piperidine derivatives have been synthesized and evaluated against the MCF-7 breast cancer cell line and were found to have potent cytotoxic activity . Therefore, “2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” could potentially be used in cancer research.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . The exact interaction of this compound with its targets would depend on the specific structure of the derivative and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions . These can include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .
properties
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-3-5-11(6-4-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVRKHHPQNIOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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